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Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer
therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity
of cytotoxic payloads. The success of early ADCs has fueled extensive research into the next
generation of these therapeutics, with a primary focus on identifying novel tumor-associated
antigens that can improve efficacy and broaden the therapeutic window. This technical guide
provides an in-depth exploration of four promising targets for next-generation ADCs:
Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAMS5), B7-Homolog 3 (B7-
H3), Human Epidermal Growth Factor Receptor 3 (HER3), and Claudin 6 (CLDNG6). For each
target, we present a comprehensive overview of its role in cancer, preclinical and clinical data
for corresponding ADCs, detailed signaling pathways, and key experimental protocols for target
validation and ADC evaluation.

Introduction to Novel ADC Targets

The ideal target for an ADC is a protein that is highly and homogeneously expressed on the
surface of cancer cells with minimal expression in normal, healthy tissues.[1] This differential
expression is critical for maximizing on-tumor cytotoxicity while minimizing off-target toxicity.[1]
Furthermore, the target antigen should be efficiently internalized upon antibody binding to
facilitate the intracellular release of the cytotoxic payload.[2] The relentless pursuit of such
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targets has led to the investigation of a diverse array of proteins involved in various aspects of
tumor biology, from cell adhesion and signaling to immune regulation.[3]

This guide focuses on four targets that are at the forefront of next-generation ADC
development:

o« CEACAMS: A cell-surface glycoprotein overexpressed in a variety of adenocarcinomas.[4]

e B7-H3: An immune checkpoint molecule with broad expression across multiple solid tumors.

[5]

o HER3: A member of the epidermal growth factor receptor (EGFR) family implicated in tumor
growth and resistance to therapy.[6]

« Claudin 6: A tight junction protein that is typically absent in adult tissues but re-expressed in
several cancers.[7]

We will delve into the specifics of each of these targets, providing the necessary data and
methodologies to aid researchers in their own ADC development endeavors.

Carcinoembryonic Antigen-Related Cell Adhesion
Molecule 5 (CEACAMS5)

CEACAMS5, also known as carcinoembryonic antigen (CEA) or CD66e, is a glycoprotein
involved in cell adhesion.[8] While its expression is limited in most normal adult tissues, it is
frequently overexpressed in a wide range of epithelial cancers, including colorectal, non-small
cell lung (NSCLC), gastric, and breast cancers, making it an attractive target for ADC
development.[4][9]

Preclinical and Clinical Data for Anti-CEACAM5 ADCs

Two notable anti-CEACAMS ADCs in clinical development are SAR408701 (tusamitamab
ravtansine) and M9140 (precemtabart tocentecan).

Table 1: Preclinical Data for SAR408701 (Anti-CEACAM5-DM4 ADC)
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Parameter Value Cell Line/Model Reference
Binding Affinity (Kd) 0.017 nM Human CEACAM5 [4]
Cynomolgus Monke
0.024 nM Y J Y [4]
CEACAMS
In Vitro Cytotoxicity ] ] CEACAMS5-expressing
Varies by cell line [4]
(IC50) tumor cells
o ] Patient-derived
] ] Significant anti-tumor
In Vivo Efficacy o xenograft (PDX) [4]
activity
models
Table 2: Preclinical Data for M9140 (Anti-CEACAMS5-Exatecan ADC)
Parameter Value Cell Line/Model Reference
In Vitro Cytotoxicity CEACAMS5-positive
0.09 nM - 0.62 nM [10]
(IC50) cancer cells
Strong antitumor
) ] ) Colorectal Cancer
In Vivo Efficacy effects in 14/14 CRC [10]
(CRC) PDX models
PDX models
Potent bystander Co-culture
Bystander Effect [10]

killing demonstrated

experiments

CEACAMS Signaling Pathway

CEACAMS is not a classical signaling receptor with intrinsic kinase activity. However, its

homophilic and heterophilic interactions can influence intracellular signaling pathways that

promote tumor progression. CEACAMS5 has been shown to promote cell proliferation and

migration in NSCLC through the p38-Smad2/3 signaling pathway.[11] It can also play a role in

immune evasion by interacting with CEACAM1.[9]
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Caption: CEACAM5-mediated activation of the p38-Smad2/3 pathway.

Experimental Protocols

Objective: To detect and semi-quantify the expression of CEACAMS in formalin-fixed, paraffin-
embedded (FFPE) tumor tissues.

Materials:
o FFPE tissue sections (4-5 um) on charged slides
e Primary antibody: Anti-CEACAMS monoclonal antibody

e Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
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e DAB chromogen kit
¢ Hematoxylin counterstain
» Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
e Wash buffer (e.g., TBS or PBS)
o Ethanol series (100%, 95%, 70%)
e Xylene or xylene substitute
e Mounting medium
Procedure:
» Deparaffinization and Rehydration:
o Incubate slides in xylene (2 x 5 minutes).
o Rehydrate through a graded ethanol series (100%, 95%, 70%) for 3 minutes each.
o Rinse with deionized water.
e Antigen Retrieval:
o Immerse slides in pre-heated antigen retrieval solution.

o Heat in a pressure cooker or water bath according to manufacturer's instructions (e.g., 95-
100°C for 20-30 minutes).

o Allow slides to cool to room temperature.
e Blocking and Staining:
o Rinse slides with wash buffer.

o Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
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o Rinse with wash buffer.

o Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30
minutes.

o Incubate with the primary anti-CEACAMS5 antibody at the optimal dilution for 1 hour at
room temperature or overnight at 4°C.

o Rinse with wash buffer (3 x 5 minutes).

o Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room
temperature.

o Rinse with wash buffer (3 x 5 minutes).

e Detection and Counterstaining:

[¢]

Incubate with DAB chromogen solution until the desired brown color develops.

Rinse with deionized water.

[¢]

[e]

Counterstain with hematoxylin.

Rinse with deionized water.

o

e Dehydration and Mounting:
o Dehydrate through a graded ethanol series and xylene.

o Mount with a permanent mounting medium.

B7-Homolog 3 (B7-H3)

B7-H3 (CD276) is a type | transmembrane protein and a member of the B7 superfamily of
immune checkpoint molecules.[5] Its expression is low in most normal tissues but is aberrantly
upregulated in a wide variety of solid tumors, where it is often associated with poor prognosis.
[5] B7-H3's role extends beyond immune regulation, as it is also implicated in tumor cell
proliferation, migration, and invasion.[12]
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Preclinical and Clinical Data for Anti-B7-H3 ADCs

YL201 is a novel anti-B7-H3 ADC currently in clinical development.

Table 3: Preclinical Data for YL201 (Anti-B7-H3 ADC)

Parameter

Value

Cell Line/Model

Reference

Mechanism of Action

Internalization,
lysosomal release of

payload

B7-H3 expressing
cells

[5]

In Vitro Effects

Cell cycle arrest,
apoptosis, bystander

effect

Cancer cell lines

[5]

In Vivo Efficacy

Tumor regression

CDX and PDX mouse

models

[5]

Pharmacokinetics

Highly stable in

circulation

Monkeys

[5]

B7-H3 Signhaling Pathway

B7-H3 can modulate both immune and non-immune pathways. In tumor cells, it has been

shown to activate several signaling cascades, including the JAK/STAT, PISK/AKT, and

MAPK/ERK pathways, to promote cell survival, proliferation, and resistance to therapy.[13][14]

© 2025 BenchChem. All rights reserved.

71720

Tech Support


https://aacrjournals.org/cancerres/article/83/7_Supplement/6304/721025/Abstract-6304-Preclinical-development-of-a-next
https://aacrjournals.org/cancerres/article/83/7_Supplement/6304/721025/Abstract-6304-Preclinical-development-of-a-next
https://aacrjournals.org/cancerres/article/83/7_Supplement/6304/721025/Abstract-6304-Preclinical-development-of-a-next
https://aacrjournals.org/cancerres/article/83/7_Supplement/6304/721025/Abstract-6304-Preclinical-development-of-a-next
https://www.researchgate.net/figure/B7-H3-downstream-signaling-pathways-and-interactions-with-immune-cells-B7-H3-induces-M2_fig3_377201065
https://tcr.amegroups.org/article/view/83269/html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

B7-H3 Signaling in Cancer Cells
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Caption: B7-H3 activates multiple pro-tumorigenic signaling pathways.

Experimental Protocols

Objective: To quantify the cell surface expression of B7-H3 on live cancer cells.
Materials:

¢ Cancer cell lines of interest

¢ Primary antibody: Fluorochrome-conjugated anti-B7-H3 monoclonal antibody
« |sotype control: Fluorochrome-conjugated isotype-matched control antibody
e Flow cytometry staining buffer (e.g., PBS with 2% FBS)

o 7-AAD or other viability dye

* Flow cytometer
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Procedure:
e Cell Preparation:
o Harvest cells and wash with cold PBS.

o Resuspend cells in cold flow cytometry staining buffer to a concentration of 1x10"6
cells/mL.

e Staining:
o Aliquot 100 pL of the cell suspension into flow cytometry tubes.

o Add the fluorochrome-conjugated anti-B7-H3 antibody or the isotype control antibody at
the predetermined optimal concentration.

o Incubate on ice for 30 minutes in the dark.
e Washing:
o Wash the cells twice with 1 mL of cold flow cytometry staining buffer.
o Centrifuge at 300 x g for 5 minutes at 4°C between washes.
 Viability Staining and Analysis:
o Resuspend the cell pellet in 500 L of flow cytometry staining buffer.
o Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions.
o Analyze the samples on a flow cytometer, gating on live, single cells.

Human Epidermal Growth Factor Receptor 3 (HER3)

HER3 (ERBB3) is a member of the HER family of receptor tyrosine kinases.[15] Although it has
impaired kinase activity, HER3 becomes a potent signaling molecule upon heterodimerization

with other HER family members, particularly HER2, or other receptor tyrosine kinases.[16] The
HER2/HERS3 heterodimer is a strong activator of the PI3K/AKT pathway, which is crucial for cell
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survival and proliferation.[17] HERS3 is overexpressed in various cancers and is implicated in
resistance to targeted therapies.[18]

Preclinical and Clinical Data for Anti-HER3 ADCs

Patritumab deruxtecan (HER3-DXd) is a leading anti-HER3 ADC in clinical development.

Table 4: Preclinical and Clinical Overview of Patritumab Deruxtecan (HER3-DXd)

Parameter Value/Observation Context Reference

Binds to HERS,
] ) internalized, releases HER3-expressing
Mechanism of Action ) [6]
topoisomerase | cancer cells

inhibitor payload

o _ Antitumor activity in
Preclinical Efficacy ) Xenograft models [6]
various cancer models

Promising efficacy in
heavily pretreated
o o patients with HER3- o )
Clinical Activity ) ) Phase I/ll clinical trials  [6]
expressing metastatic
breast cancer and

NSCLC

HER3 Signaling Pathway

Upon ligand binding (e.g., neuregulin) or heterodimerization with an active kinase partner like
HER2, the C-terminal tail of HER3 becomes phosphorylated on multiple tyrosine residues.[18]
These phosphotyrosines serve as docking sites for the p85 regulatory subunit of PI3K, leading
to potent activation of the PISBK/AKT/mTOR signaling cascade.[18]
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Caption: HERS3 signaling through heterodimerization and PI3K/AKT activation.

Claudin 6 (CLDNG)
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Claudin 6 is a member of the claudin family of proteins, which are integral components of tight

junctions.[19] CLDN®6 expression is generally restricted to embryonic development and is

absent in most healthy adult tissues.[2] However, it is re-expressed in several cancer types,

including ovarian, lung, and gastric cancers, presenting a highly tumor-specific target.[2]

Preclinical and Clinical Data for Anti-CLDN6 ADCs

TORL-1-23 and DS-9606 are two anti-CLDN6 ADCs that have shown promising early clinical

results.

Table 5: Preclinical and Clinical Overview of Anti-CLDN6 ADCs

Value/Observa

ADC Parameter . Context Reference
tion
Binds to CLDNG6-
) overexpressing
In Vitro o .
TORL-1-23 o cells, no binding Cell lines [20]
Selectivity )
to cells with other
claudins
Well-tolerated Heavily
o o with preliminary pretreated
Clinical Activity ) ) ) [20]
anti-tumor patients with
activity CLDNG6+ cancers
Modified
DS-9606 Payload pyrrolobenzodiaz  ADC construct [10]
epine (PBD)
Promising Patients with
Clinical Activity preliminary advanced solid [10]

clinical activity

tumors

Claudin 6 Signaling and Function

Beyond its structural role in tight junctions, CLDNG6 can influence cellular signaling.[21] It has

been implicated in regulating cell proliferation, migration, and apoptosis through various
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pathways, including the p38-MAPK and JAK-STAT pathways.[21] Its precise signaling
mechanisms are still under active investigation.

Claudin 6 Signaling and Interactions
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Caption: Claudin 6 interacts with tight junction proteins and modulates key signaling pathways.

General Experimental Protocols for ADC Evaluation

The following protocols provide a general framework for the in vitro and in vivo evaluation of
novel ADCs.

In Vitro Cytotoxicity Assay (MTTI/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer
cell lines.

Materials:

» Target cancer cell lines (antigen-positive and antigen-negative)
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e Complete cell culture medium

e ADC of interest

o 96-well plates (clear for MTT, opaque for CellTiter-Glo)
o MTT reagent or CellTiter-Glo® reagent

e Solubilization solution (for MTT)

o Plate reader (absorbance or luminescence)
Procedure:

o Cell Seeding:

o Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000
cells/well).

o Incubate for 24 hours to allow for cell attachment.
e ADC Treatment:

o Prepare serial dilutions of the ADC in culture medium.

o Add the diluted ADC to the wells and incubate for a defined period (e.g., 72-144 hours).
 Viability Assessment:

o For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization
solution and incubate overnight. Read absorbance at 570 nm.[3]

o For CellTiter-Glo: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and
read luminescence.[22]

o Data Analysis:

o Calculate the percentage of cell viability relative to untreated control cells.

© 2025 BenchChem. All rights reserved. 14 /20 Tech Support


https://www.creative-biolabs.com/adc/determination-of-adc-cytotoxicity.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Cytotoxicity_Assays_of_Exatecan_Based_ADCs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Plot a dose-response curve and determine the IC50 value using non-linear regression
analysis.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical in vivo model.

Materials:

Immunodeficient mice (e.g., NOD-SCID or NSG)

Human cancer cell line of interest

Matrigel (optional)

ADC of interest

Vehicle control

Calipers for tumor measurement
Procedure:
e Tumor Implantation:

o Subcutaneously inject a suspension of cancer cells (e.g., 5 x 1076 cells in PBS or a
Matrigel mixture) into the flank of the mice.[23]

e Tumor Growth and Randomization:
o Monitor tumor growth regularly.

o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

e Treatment Administration:

o Administer the ADC and vehicle control to the respective groups via the desired route
(e.g., intravenous) and schedule.
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e Tumor Monitoring:

o Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

o Monitor animal body weight and overall health.

e Endpoint and Analysis:

o The study may be terminated when tumors in the control group reach a maximum
allowable size or after a predefined duration.

o Calculate tumor growth inhibition (TGI) and compare the tumor volumes between the
treatment and control groups.
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General ADC Evaluation Workflow

Target Validation
(IHC, Flow Cytometry)
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Caption: A streamlined workflow for the preclinical development of ADCs.

Conclusion

The identification and validation of novel targets are paramount to the continued success and
expansion of ADC therapeutics. CEACAM5, B7-H3, HER3, and Claudin 6 represent a cohort of
highly promising targets, each with a strong rationale for clinical development. The data and
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protocols presented in this guide are intended to serve as a valuable resource for researchers
dedicated to advancing the next generation of ADCs. As our understanding of tumor biology
deepens, so too will the opportunities to develop more precise and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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